molecular formula C17H19FN2O2S B021882 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate CAS No. 147118-27-2

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate

Cat. No.: B021882
CAS No.: 147118-27-2
M. Wt: 334.4 g/mol
InChI Key: GWYKHRDRVZCVAW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a methylthio group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and thiourea, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine intermediate.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, typically using isopropyl bromide in the presence of a strong base.

    Methylthio Group Incorporation: The methylthio group is incorporated via a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylic acid: Similar structure but different functional group (carboxylic acid instead of ester).

    4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-amine: Contains an amine group instead of an ester.

    4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-aldehyde: Contains an aldehyde group instead of an ester.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYKHRDRVZCVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617248
Record name Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147118-27-2
Record name Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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